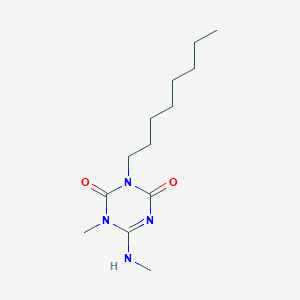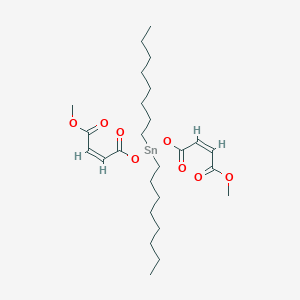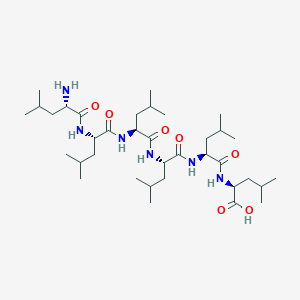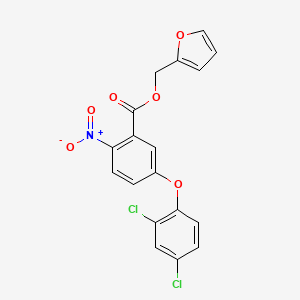![molecular formula C19H19F3O4 B14607239 Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate CAS No. 58594-78-8](/img/structure/B14607239.png)
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)phenol with 4-nitrophthalonitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction forms an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
- Ethyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
Uniqueness
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate is unique due to its specific propyl ester group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl counterparts. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
58594-78-8 |
|---|---|
Molekularformel |
C19H19F3O4 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
propyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |
InChI |
InChI=1S/C19H19F3O4/c1-3-12-24-18(23)13(2)25-15-8-10-17(11-9-15)26-16-6-4-14(5-7-16)19(20,21)22/h4-11,13H,3,12H2,1-2H3 |
InChI-Schlüssel |
XAYHEHPTDWFCMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)




![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
